2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a biphenyl group at position 2, a methyl group at position 8, and a carbaldehyde moiety at position 2. This structure combines aromatic and electron-withdrawing groups, making it a candidate for diverse biological and material applications. The compound is cataloged by Shanghai PI Chemicals Ltd. (PI-22292) with 98% purity and a molecular formula of C₂₁H₁₆N₂O . Its synthesis likely follows methods analogous to other imidazopyridine carbaldehydes, involving Vilsmeier-Haack formylation with DMF and POCl₃ .
Properties
IUPAC Name |
8-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-15-6-5-13-23-19(14-24)20(22-21(15)23)18-11-9-17(10-12-18)16-7-3-2-4-8-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDFLSHBGYDHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148034 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-[1,1′-biphenyl]-4-yl-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524724-71-8 | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-[1,1′-biphenyl]-4-yl-8-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524724-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-[1,1′-biphenyl]-4-yl-8-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several synthetic routes. Common methods include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: This involves the reaction of an aldehyde with an amine to form the imidazo[1,2-a]pyridine core.
Oxidative Coupling: This method involves the coupling of two aromatic rings through an oxidative process, often using transition metal catalysts.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel, leading to the formation of the desired product without the need for intermediate isolation.
Chemical Reactions Analysis
2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 312.36 g/mol. The structure features a biphenyl moiety linked to an imidazo-pyridine framework, which is crucial for its biological activity.
Cancer Treatment
One of the primary applications of this compound is in oncology. Research indicates that derivatives of imidazo[1,2-a]pyridine, including 2-biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, exhibit inhibitory effects on key signaling pathways involved in cancer progression.
Case Studies
- A study demonstrated that imidazo[1,2-a]pyridine derivatives could effectively reduce tumor growth in preclinical models by targeting mutated c-KIT proteins. This highlights the potential of this compound as a lead compound for further development in cancer therapeutics.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interact with various biological targets, making it effective against a range of pathogens.
Antitubercular and Antiparasitic Activity
Research has indicated that compounds with similar structures exhibit significant activity against Mycobacterium tuberculosis and protozoan parasites such as Trypanosoma cruzi (responsible for Chagas disease). The incorporation of biphenyl side chains has been linked to enhanced solubility and bioactivity against these pathogens .
Case Studies
- In vitro studies have shown that analogs of this compound possess up to 175-fold higher activity against certain strains compared to their monoaryl counterparts. This suggests that modifications to the biphenyl structure can lead to improved therapeutic profiles.
Chemical Probes in Biological Research
Beyond therapeutic applications, this compound serves as a chemical probe in biological research.
Applications in Research
- It can be used to investigate the role of specific enzymes or pathways in cellular processes. For instance, its ability to inhibit certain kinases makes it useful for studying kinase signaling pathways and their implications in disease states.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA, causing damage to cancer cells and leading to their apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Positional Isomerism: PI-22290 (6-methyl) and PI-22291 (7-methyl) differ from PI-22292 (8-methyl) in methyl group placement.
- Heterocycle Substitution : PI-22288 replaces the pyridine ring with a thiazole, introducing sulfur and altering electronic properties. This may affect solubility and redox activity.
- Synthetic Routes : All analogs are synthesized via formylation reactions, but heterocycle-specific protocols (e.g., thiazole vs. pyridine) require tailored conditions .
Urease Inhibition
Fluorinated imidazo[1,2-a]pyridine-oxacyclic derivatives (e.g., 4i, IC₅₀ = 5.68 ± 1.66 μM) demonstrate potent urease inhibition. SAR studies highlight:
- Electron-withdrawing groups (-CF₃, -NO₂) enhance activity via electronic effects.
- Hydroxyl (-OH) groups improve hydrogen bonding with enzyme active sites.
- Biphenyl groups (as in PI-22292) may engage in π-π stacking with aromatic residues in urease, though methyl positioning (6-, 7-, or 8-) could modulate steric compatibility .
Antimicrobial and Antioxidant Potential
Imidazopyridine carbaldehydes with halogen substituents (e.g., 4-bromophenyl in ) exhibit antimicrobial activity. The biphenyl group in PI-22292 may enhance membrane permeability, while the methyl group could reduce metabolic degradation .
Physicochemical Properties
- Electron Density: The carbaldehyde group at position 3 acts as an electrophilic site for nucleophilic additions, a feature absent in non-carbaldehyde analogs.
Biological Activity
2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 524724-71-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H16N2O
- Molecular Weight : 312.36 g/mol
- Structure : The compound features a biphenyl moiety and an imidazo[1,2-a]pyridine framework, which are critical for its biological activity.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Serotonin Receptor Modulation :
- Anticancer Properties :
- Inhibition of cFMS :
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
| Target | Mechanism | Implications |
|---|---|---|
| 5-HT2A Receptor | Modulation | Potential treatment for mood disorders |
| c-KIT Kinase | Inhibition | Anticancer effects |
| cFMS Receptor | Inhibition | Treatment for autoimmune diseases |
Study on Serotonin Receptor Modulation
A study published in a patent document highlighted the efficacy of imidazo[1,2-a]pyridine derivatives in modulating serotonin receptors. In vivo experiments demonstrated significant behavioral changes in animal models treated with these compounds, suggesting their potential utility in treating anxiety and depression .
Research on Anticancer Activity
In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cell lines by targeting c-KIT mutations. This provides a promising avenue for developing targeted therapies for cancers associated with this mutation .
Q & A
Basic: What synthetic methodologies are available for preparing 2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde?
Methodological Answer:
The compound can be synthesized via formylation reactions using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as a Vilsmeier-Haack reagent. A typical procedure involves reacting 2-Biphenyl-4-yl-8-methylimidazo[1,2-a]pyridine with POCl₃/DMF in chloroform under reflux, followed by neutralization and crystallization . For example, similar imidazo[1,2-a]pyridine-3-carbaldehydes have been synthesized with yields of ~74% under optimized conditions (353 K, 5 hours) . Alternative routes include Claisen-Schmidt condensation using PEG-400 as a solvent, which avoids toxic reagents .
Advanced: How can synthetic yields be improved for this carbaldehyde derivative?
Methodological Answer:
Yield optimization can be achieved through:
- Catalyst Screening : Transition-metal catalysis (e.g., Cu(II)) enables dehydrogenative aminooxygenation, reducing side reactions .
- Solvent Effects : Polar aprotic solvents like DMF enhance electrophilic substitution, while PEG-400 improves eco-efficiency and reaction homogeneity .
- Temperature Control : Stepwise heating (e.g., 0–10°C during reagent addition, followed by reflux) minimizes decomposition .
- Purification : Silica gel chromatography or crystallization from methanol/water mixtures enhances purity (>98%) .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : ¹H NMR identifies aromatic protons (δ 7.10–10.40 ppm) and aldehyde protons (δ ~10.09 ppm). ¹³C NMR confirms the carbaldehyde carbon at δ ~180 ppm .
- IR : Stretching vibrations for C=O (1685–1600 cm⁻¹) and C-N/C=N (1494–1250 cm⁻¹) are diagnostic .
- Mass Spectrometry : HRMS (e.g., m/z 298.09 [M+1]⁺) validates molecular weight .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides:
- Bond Parameters : Confirmation of coplanarity between imidazo[1,2-a]pyridine and biphenyl rings (dihedral angles ~33–35°) .
- Hydrogen Bonding : Intermolecular C–H⋯O/N interactions stabilize crystal packing (e.g., C4–H4⋯N3, 2.76 Å) .
- Refinement Software : SHELXL refines structures against high-resolution data (R-factor < 0.05) .
Basic: What biological activities are associated with imidazo[1,2-a]pyridine-3-carbaldehydes?
Methodological Answer:
Related derivatives exhibit:
- Anticonvulsant Activity : ScPTZ and MES assays show protection against seizures (comparable to diazepam) via GABAergic modulation .
- Antitumor Effects : Substitutions at the 2-aryl position enhance cytotoxicity by intercalating DNA or inhibiting kinases .
- Antimicrobial Activity : Nitro or methoxy groups improve efficacy against Gram-positive bacteria (MIC ~2–8 µg/mL) .
Advanced: How can computational modeling guide SAR studies for this compound?
Methodological Answer:
- Docking Simulations : AutoDock/Vina predicts binding affinities to targets like GABA receptors or COX-2 .
- QSAR Models : Hammett constants (σ) correlate substituent effects (e.g., electron-withdrawing groups at biphenyl enhance bioactivity) .
- ADMET Prediction : Tools like SwissADME estimate log P (3.5–5.3), suggesting moderate blood-brain barrier penetration .
Basic: How is purity assessed during synthesis?
Methodological Answer:
- TLC : Silica plates with CH₂Cl₂/MeOH (9:1) monitor reaction progress (Rf ~0.45) .
- HPLC : Reverse-phase C18 columns (e.g., 98% purity, λ = 254 nm) quantify impurities .
- Melting Point : Sharp m.p. (215–217°C) indicates crystallinity .
Advanced: What green chemistry approaches apply to its synthesis?
Methodological Answer:
- Solvent-Free Reactions : Microwave-assisted synthesis reduces DMF usage .
- Biocatalysis : Lipases or oxidoreductases catalyze regioselective formylation .
- Waste Minimization : PEG-400 recycling and POCl₃ neutralization with NaHCO₃ improve E-factors .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Gloves and goggles mitigate exposure to irritants (e.g., POCl₃, aldehydes) .
- Ventilation : Fume hoods prevent inhalation of volatile reagents .
- Storage : Airtight containers at 4°C prevent aldehyde oxidation .
Advanced: How can structural modifications enhance pharmacological properties?
Methodological Answer:
- Electron-Withdrawing Groups : Nitro or fluoro substituents at the 6-position increase metabolic stability .
- Hybrid Molecules : Conjugation with triazoles or chalcones improves anticonvulsant activity .
- Prodrug Design : Esterification of the aldehyde (e.g., ethyl carboxylates) enhances bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
